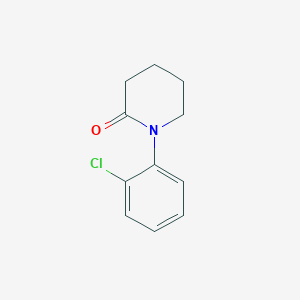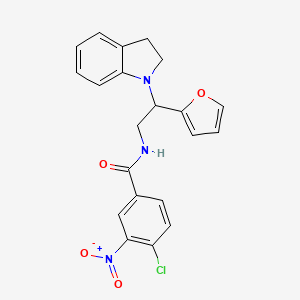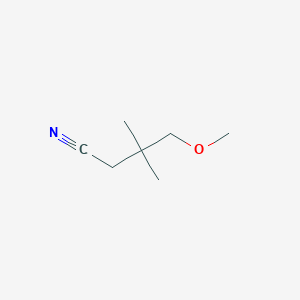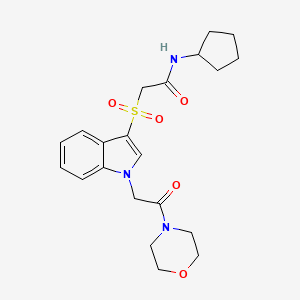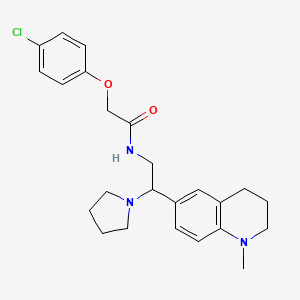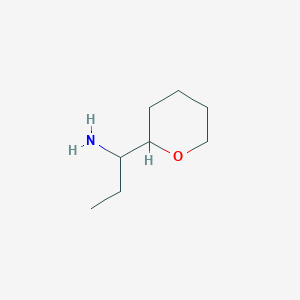
1-(Oxan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-2-yl)propan-1-amine, also known as Fenozolone, is a synthetic substance that is classified under the category of amphetamines. It has a molecular weight of 143.23 and its IUPAC name is 1-(tetrahydro-2H-pyran-2-yl)propan-1-amine . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Catalysis
1-(Oxan-2-yl)propan-1-amine, due to its structure, finds applications in various synthesis and catalytic processes. For instance, it is used in the synthesis of N-substituted 1,3-oxazinan-2-ones, which involves a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine (Trifunović et al., 2010). Similarly, tertiary amines synthesized from 1,3-di-amino-propan-2-ol have been studied for their inhibitive performance on carbon steel corrosion, indicating potential industrial applications (Gao, Liang, & Wang, 2007).
Chemical Synthesis and Mechanism Studies
In chemical synthesis, this compound is involved in novel synthetic methods. A notable example is its role in the three-component synthesis of ethanones, starting from propargyl amine and acid chlorides (Merkul & Müller, 2006). Moreover, its derivatives are used in metal-free photosensitization protocols for the installation of both amine and alcohol functionalities into alkene feedstocks, indicating its versatility in synthetic chemistry (Patra, Das, Daniliuc, & Glorius, 2021).
Advanced Organic Synthesis
This compound and its related compounds find use in advanced organic synthesis, such as in the scalable synthesis of oxadiazole derivatives. This process emphasizes process safety and the application of safety principles in chemical synthesis (Likhite et al., 2016). Additionally, its derivatives are involved in the development of chiral auxiliaries and ligands for palladium-catalyzed enantioselective reactions (Sudo & Saigo, 1997).
Environmental and Catalytic Chemistry
In environmental and catalytic chemistry, derivatives of this compound are studied for their role in DeNOx reactions over catalysts, showcasing their potential in environmental remediation technologies (Joubert et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(oxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXNJBVVDSZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

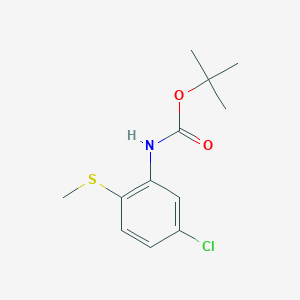

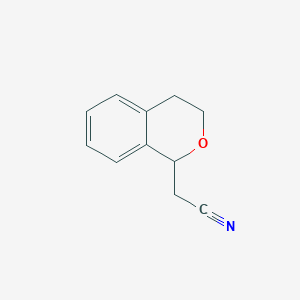
![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)
![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2609073.png)
